2-Bromo-2-nitroethanol

Descripción

The exact mass of the compound 2-Bromo-2-nitroethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16149. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-2-nitroethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2-nitroethanol including the price, delivery time, and more detailed information at info@benchchem.com.

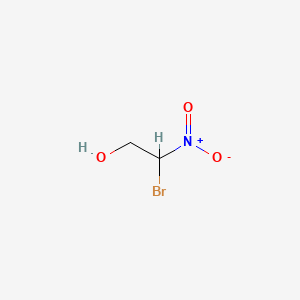

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-2-nitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO3/c3-2(1-5)4(6)7/h2,5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGHUMVMTWCANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C([N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896850 | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5437-60-5 | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-2-NITROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA22WV2B2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-2-nitroethanol

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-bromo-2-nitroethanol, a significant chemical intermediate and a primary degradation product of the widely used antimicrobial agent, bronopol (2-bromo-2-nitropropane-1,3-diol). This document is intended for researchers, scientists, and drug development professionals who encounter bronopol in their formulations and need to understand the implications of its degradation. The guide delves into the formation, reactivity, stability, and toxicological profile of 2-bromo-2-nitroethanol, supported by established scientific literature.

Introduction: The Significance of a Reactive Intermediate

2-Bromo-2-nitroethanol (BNE) is an organic compound that, while not extensively used as a primary raw material, holds significant importance as a reactive intermediate.[1][2] Its relevance in industrial and pharmaceutical contexts arises predominantly from its formation as a degradation product of bronopol, a broad-spectrum antimicrobial agent utilized in cosmetics, pharmaceuticals, and various industrial applications.[1][3][4] Understanding the chemical properties of 2-bromo-2-nitroethanol is therefore critical for formulators and researchers to ensure product stability, safety, and regulatory compliance, particularly concerning the potential for the formation of undesirable byproducts.

Physicochemical Properties of 2-Bromo-2-nitroethanol

A clear understanding of the fundamental physical and chemical characteristics of 2-bromo-2-nitroethanol is essential for its handling, analysis, and the prediction of its behavior in various matrices.

| Property | Value | Source |

| IUPAC Name | 2-bromo-2-nitroethanol | [5] |

| Synonyms | Bromonitroethanol | [5] |

| CAS Number | 5437-60-5 | [5] |

| Molecular Formula | C₂H₄BrNO₃ | [5][6] |

| Molecular Weight | 169.96 g/mol | [5][6] |

| Appearance | Colorless to yellow liquid | [7] |

| Density | 1.92 g/cm³ | [7] |

| Boiling Point | 83 °C | [7] |

| Purity (NMR) | ≥ 95 % | [7] |

Formation of 2-Bromo-2-nitroethanol: The Degradation of Bronopol

The primary pathway for the formation of 2-bromo-2-nitroethanol is through the hydrolysis of bronopol, particularly under alkaline conditions.[1][3][8] This reaction is a retro-aldol condensation, which involves the cleavage of a carbon-carbon bond and the release of formaldehyde.

The degradation of bronopol is influenced by several factors, including pH and temperature. The rate of hydrolysis increases significantly with a rise in pH.[1][9] For instance, the half-life of bronopol is estimated to be approximately 1.5 years at pH 6, which decreases to about 2 months at pH 8.[1][9] This pH-dependent instability is a crucial consideration for the formulation of products containing bronopol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bronopol - Wikipedia [en.wikipedia.org]

- 4. Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol [vaibhavfinechem.com]

- 5. 2-Bromo-2-nitroethanol | C2H4BrNO3 | CID 95508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2-Bromo-2-nitroethanol, 100 mg, CAS No. 5437-60-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 8. 2-Bromo-2-nitropropane-1,3-diol (Bronopol) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

2-Bromo-2-nitroethanol CAS number 5437-60-5

An In-Depth Technical Guide to 2-Bromo-2-nitroethanol (CAS 5437-60-5): The Core Active Intermediate in Halogenated Nitroalkane Biocides

Authored by a Senior Application Scientist

Preamble: Understanding 2-Bromo-2-nitroethanol in Context

To comprehend the scientific and commercial relevance of 2-Bromo-2-nitroethanol, one must first understand its pivotal role as the primary degradation product and active intermediate of the widely used biocide, 2-Bromo-2-nitropropane-1,3-diol (Bronopol). While 2-Bromo-2-nitroethanol can be studied as an isolated chemical entity, its practical significance in industrial, pharmaceutical, and cosmetic applications is almost exclusively derived from its in-situ formation from a parent molecule. This guide, therefore, elucidates the properties, mechanisms, and analytical considerations of 2-Bromo-2-nitroethanol by grounding its function within the chemistry of its precursor, providing researchers and developers with the critical context needed for effective application and risk assessment.

Physicochemical Properties

2-Bromo-2-nitroethanol is an organic compound characterized by a two-carbon backbone featuring bromine and nitro functional groups.[1] These reactive groups are fundamental to its chemical behavior and antimicrobial efficacy.

| Property | Value | Source(s) |

| CAS Number | 5437-60-5 | [1] |

| Molecular Formula | C₂H₄BrNO₃ | [1] |

| Molecular Weight | 169.96 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| LogP (Octanol/Water) | -0.64 (for Bronopol) | [2] |

| Solubility | Soluble in water, alcohol, and ethyl acetate | [2] |

The Bronopol Connection: Synthesis and In-Situ Generation

A direct, one-pot synthesis for 2-Bromo-2-nitroethanol is not the common route for its application. Instead, it is generated via the controlled degradation of its stable, solid precursor, Bronopol. Understanding the synthesis of Bronopol is therefore the first step.

Synthesis of the Precursor: 2-Bromo-2-nitropropane-1,3-diol (Bronopol)

The industrial synthesis of Bronopol is a well-established two-step process.[3] The rationale behind this process is to first create the nitro-diol backbone and then introduce the bromine atom, which confers high reactivity.

-

Bishydroxymethylation of Nitromethane: Nitromethane is reacted with formaldehyde in an aqueous medium in the presence of a base (e.g., sodium hydroxide). This nitroaldol reaction forms the salt of 2-nitropropane-1,3-diol.[3]

-

Bromination: The resulting aqueous solution of the 2-nitropropane-1,3-diol salt is then reacted with elemental bromine under controlled, cooled conditions to yield 2-Bromo-2-nitropropane-1,3-diol.[3]

Degradation Pathway to 2-Bromo-2-nitroethanol

The utility of Bronopol as a preservative is entirely dependent on its decomposition in aqueous systems, particularly under alkaline conditions.[2] This decomposition is not a failure of the molecule but rather its intended mechanism of action. The primary degradation pathway involves a retroaldol reaction, splitting off one molecule of formaldehyde to yield the more stable intermediate, 2-Bromo-2-nitroethanol.[4][5]

This degradation is accelerated by increased pH and temperature.[6][7] While the half-life of Bronopol at pH 4 can be years, this rate increases significantly under neutral to alkaline conditions, which are common in many cosmetic and industrial formulations.[8] This controlled release is the key to its function; it acts as a "Trojan horse" that delivers the active components—formaldehyde and other reactive species—over time.

Caption: Dual antimicrobial mechanisms initiated by the active intermediate.

Antimicrobial Efficacy of the Parent Compound (Bronopol)

The efficacy of the system is measured by testing the parent compound. At concentrations of 12.5 to 50 µg/mL, Bronopol demonstrates inhibitory activity against a variety of Gram-negative and Gram-positive bacteria.

| Organism | Minimum Inhibitory Concentration (MIC) of Bronopol | Source |

|---|---|---|

| Escherichia coli | 13 µg/mL | [9] |

| Various Bacteria | 12.5 - 50 µg/mL |

| Various Fungi | Minimal activity compared to bacteria | |

Analytical Methodologies

The analysis of 2-Bromo-2-nitroethanol is typically performed as part of a broader analysis of Bronopol and its degradation products in a given matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. [1][8]

Protocol: Quantification by Reversed-Phase HPLC

This protocol is a self-validating system designed for accuracy and reproducibility in a research or quality control setting.

1. Principle: The method separates Bronopol and its degradation products (including 2-Bromo-2-nitroethanol) on a reversed-phase C18 column. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard, using UV detection at 210 nm, where the nitro group exhibits absorbance. [1][8] 2. Reagents and Materials:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Hydrochloric Acid (for mobile phase pH adjustment)

-

2-Bromo-2-nitroethanol Certified Reference Material (CRM)

-

2-Bromo-2-nitropropane-1,3-diol (Bronopol) CRM

-

Sample matrix (e.g., cosmetic cream, industrial fluid)

3. Step-by-Step Methodology:

-

Standard Preparation:

-

Prepare a 1000 µg/mL primary stock solution of 2-Bromo-2-nitroethanol CRM in methanol. Causality: Methanol is used as it prevents the aqueous degradation of the analyte, ensuring standard stability. [10] * Perform serial dilutions of the primary stock with the mobile phase to create working standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh 1.0 g of the sample matrix into a 50 mL volumetric flask.

-

Add 30 mL of methanol and sonicate for 15 minutes to extract the analytes.

-

Dilute to volume with methanol and mix thoroughly.

-

Centrifuge a 10 mL aliquot at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. Trustworthiness: This filtration step is critical to remove particulates that could damage the HPLC column and interfere with the analysis.

-

-

HPLC Conditions:

-

System Suitability and Validation:

-

Inject the 10 µg/mL standard five times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.

-

The tailing factor for the 2-Bromo-2-nitroethanol peak should be between 0.9 and 1.5.

-

Generate a calibration curve from the working standards. The correlation coefficient (r²) must be ≥ 0.999.

-

-

Analysis and Quantification:

-

Inject the prepared sample.

-

Identify the 2-Bromo-2-nitroethanol peak by comparing its retention time to that of the standard.

-

Calculate the concentration in the original sample using the calibration curve, accounting for the initial sample weight and dilution factor.

-

Caption: Standard workflow for the HPLC analysis of 2-Bromo-2-nitroethanol.

Toxicological Profile & Safety Precautions

While extensive toxicological data for 2-Bromo-2-nitroethanol is limited, its profile is intrinsically linked to its parent compound, Bronopol, and its primary degradation product, formaldehyde. The GHS classification for 2-Bromo-2-nitroethanol is Acute Toxicity 3 (H301): Toxic if swallowed . [4]Researchers must handle this compound with appropriate precautions.

Acute Toxicity of the Parent Compound (Bronopol)

The data for Bronopol provides a baseline for understanding the potential hazards. It is considered harmful or toxic via oral and dermal routes.

| Species | Route | LD₅₀ Value | Source(s) |

| Rat | Oral | 180 - 400 mg/kg | [2][8] |

| Mouse | Oral | 270 - 374 mg/kg | [8] |

| Rat | Dermal | >2000 mg/kg | [4] |

| Rabbit | Dermal | >2000 mg/kg | [2] |

Key Safety Considerations

-

Formaldehyde Release: The primary hazard is the release of formaldehyde, a known sensitizer and carcinogen. Storage in alkaline conditions or with incompatible materials will accelerate this release. [2]* Nitrosamine Formation: A significant concern in cosmetic and pharmaceutical formulations is the reaction of Bronopol or its degradation products with secondary or tertiary amines (like triethanolamine, TEA) to form N-nitrosamines, which are potent carcinogens. [1]For this reason, formulations containing both Bronopol and amines are strongly discouraged by regulatory bodies. [1]* Irritation: Bronopol is a known skin and severe eye irritant. [4][8]Given its chemical similarity, 2-Bromo-2-nitroethanol should be assumed to carry similar risks.

Handling and PPE Protocol

-

Engineering Controls: Always handle 2-Bromo-2-nitroethanol within a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A standard lab coat is required.

-

-

Storage: Store in a cool, dry, well-ventilated area away from bases, oxidizing agents, and reducing agents.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Regulatory Context

The regulation of 2-Bromo-2-nitroethanol is implicitly managed through the stringent regulations applied to its parent compound, Bronopol. Regulators focus on the final formulation and the potential for harmful degradation products to form.

-

European Union: Under the EU Cosmetics Regulation (EC) No. 1223/2009, Bronopol is listed in Annex V (list of allowed preservatives) and is restricted to a maximum concentration of 0.1% in ready-for-use preparations. Crucially, the regulation warns that it must not be used in preparations that can lead to the formation of nitrosamines. [8]* United States (EPA): The Environmental Protection Agency (EPA), under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), regulates Bronopol as a pesticide. It has established exemptions from the requirement of a tolerance for its use as an in-can preservative in pesticide formulations at concentrations of 0.04% or less by weight. [11]The EPA's risk assessment acknowledges the degradation to formaldehyde and the potential for nitrosamine formation.

References

- CymitQuimica. (n.d.). CAS 5437-60-5: 2-Bromo-2-nitroethanol.

-

PubChem. (n.d.). Bronopol. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (2025, February 13). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved from [Link]

- Cosmetic Ingredient Review. (2025, September 15). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics.

- Spectrum Chemical. (2018, November 13). SAFETY DATA SHEET: 2-BROMO-2-NITRO-1,3-PROPANEDIOL.

- International journal of advanced scientific and technical research. (2015).

- Environmental Protection Agency. (2005, November 9). 2-Bromo-2-Nitro-1,3-Propanediol (Bronopol); Exemptions from the Requirement of a Tolerance. Federal Register.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Shepherd, J. A., Waigh, R. D., & Gilbert, P. (1988). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Antimicrobial agents and chemotherapy, 32(11), 1693–1698.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 2-Bromo-2-nitro-1,3-propanediol.

- Scalia, S., Simeoni, S., & Bousquet, E. (2001). Determination of bronopol in cosmetic products by HPLC with electrochemical detection. Pharmazie, 56(4), 318-320.

- Bryce, D. M., et al. (n.d.). The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1, $-diol). AWS.

- Wang, H., & Provan, G. J. (2001). Determination of bronopol and its degradation products by HPLC. Journal of pharmaceutical and biomedical analysis, 25(5-6), 895–901.

- Scribd. (2023, October 1). The Activity and Safety of The Antimicrobial Agent: Bronopol (2.bromo.2.nitropropan.1, $-Diol).

- Kappe, C. O., et al. (2012). Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol. Organic Process Research & Development, 16(6), 1109-1117.

- Euverify. (2025, October 29). Upcoming Cosmetic Ingredient Bans in the EU: What Brands Must Reformulate (and When).

- Matczuk, M., Obarski, N., & Mojski, M. (2012). The impact of the various chemical and physical factors on the degradation rate of bronopol. International journal of cosmetic science, 34(5), 451–457.

- Compliance Gate. (2024, April 11). Cosmetic Substance Restrictions in the European Union.

- Hogan, D. A., & Kolter, R. (2002). Candida albicans ethanol stimulates Pseudomonas aeruginosa WspR-controlled biofilm formation as part of a cyclic relationship involving phenazines.

- Google Patents. (n.d.). Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. US6867336B2 - Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol - Google Patents [patents.google.com]

- 4. carlroth.com [carlroth.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. Upcoming Cosmetic Ingredient Bans in the EU [euverify.com]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. cir-safety.org [cir-safety.org]

- 9. Efficacy of ethanol against Candida albicans and Staphylococcus aureus polymicrobial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. compliancegate.com [compliancegate.com]

- 11. Federal Register :: 2-Bromo-2-Nitro-1,3-Propanediol (Bronopol); Exemptions from the Requirement of a Tolerance [federalregister.gov]

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-2-nitroethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to 2-Bromo-2-nitroethanol

2-Bromo-2-nitroethanol, with the chemical formula C₂H₄BrNO₃, is a halogenated nitroalkanol.[1] Its structure is characterized by an ethanol backbone substituted with both a bromine atom and a nitro group at the C2 position. This arrangement of functional groups imparts a unique chemical reactivity to the molecule, making it a subject of interest in fields ranging from environmental science, due to its formation from bronopol, to medicinal chemistry, as a potential building block for novel therapeutic agents.[2] The presence of a stereocenter at the C2 position indicates that 2-Bromo-2-nitroethanol is a chiral molecule and can exist as a racemic mixture of two enantiomers.

Molecular Structure and Physicochemical Properties

The core of 2-Bromo-2-nitroethanol's functionality lies in its molecular architecture. The presence of electron-withdrawing bromine and nitro groups on the same carbon atom significantly influences the molecule's polarity, reactivity, and spectroscopic signature.

Structural Representation

Caption: 2D structure of 2-Bromo-2-nitroethanol.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₂H₄BrNO₃ | [1] |

| Molecular Weight | 169.96 g/mol | [1] |

| IUPAC Name | 2-bromo-2-nitroethanol | [1] |

| CAS Number | 5437-60-5 | [1] |

| Appearance | Colorless to yellow liquid | [3] |

| Density | 1.92 g/cm³ | [4] |

| Boiling Point | 83 °C at 2 Torr | [4] |

| Purity (NMR) | ≥ 95 % | [3] |

Spectroscopic Characterization

While comprehensive, publicly available spectra for 2-Bromo-2-nitroethanol are scarce, we can infer its expected spectroscopic features based on its structure and data from related compounds. A commercial supplier has noted that the ¹H-NMR spectrum corresponds to the assigned structure, though the data itself is not provided.[3]

Mass Spectrometry (MS)

A reported mass spectrometry analysis in negative ion mode detected a peak at m/z 167.59 , which corresponds to the [M-H]⁻ ion of 2-Bromo-2-nitroethanol. The presence of a bromine atom would lead to a characteristic isotopic pattern, with a second peak at [M-H+2]⁻ of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Fragmentation Pattern: The fragmentation of 2-bromo-2-nitroethanol in a mass spectrometer would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for similar compounds include:

-

Loss of NO₂: This would result in a fragment ion corresponding to [M-NO₂]⁻.

-

Loss of Br: Leading to a fragment at [M-Br]⁻.

-

Cleavage of the C-C bond: This could generate fragments corresponding to the bromonitromethyl and hydroxymethyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a doublet, coupled to the proton on the adjacent chiral center. The proton on the C2 carbon (-CH(Br)NO₂) would appear as a triplet, coupled to the two protons of the hydroxymethyl group. The hydroxyl proton (-OH) would likely be a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum is expected to show two distinct signals corresponding to the two carbon atoms in the molecule. The C1 carbon (of the -CH₂OH group) would appear at a chemical shift typical for a carbon attached to an oxygen atom. The C2 carbon, being attached to both a bromine and a nitro group, would be significantly deshielded and appear further downfield.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-2-nitroethanol would exhibit characteristic absorption bands for its functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.

-

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ range for the C-H bonds.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands are anticipated around 1550 cm⁻¹ and 1380 cm⁻¹, respectively.

-

C-O stretch: A band in the 1000-1200 cm⁻¹ region.

-

C-Br stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹.

Synthesis of 2-Bromo-2-nitroethanol

Disclaimer: This protocol is theoretical and has not been experimentally validated. Appropriate safety precautions must be taken when handling the reagents, especially bromine and nitromethane derivatives.

Theoretical Experimental Protocol: Bromination of 2-Nitroethanol

Objective: To synthesize 2-Bromo-2-nitroethanol via the bromination of 2-nitroethanol.

Reaction Scheme:

HO-CH₂-CH₂-NO₂ + Br₂ → HO-CH₂-CH(Br)-NO₂ + HBr

Materials:

-

2-Nitroethanol

-

Bromine (Br₂)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-nitroethanol in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Bromination: Slowly add a solution of bromine in dichloromethane to the stirred solution of 2-nitroethanol via the dropping funnel. Maintain the temperature below 10 °C during the addition. The reaction progress can be monitored by the disappearance of the bromine color.

-

Neutralization: After the addition is complete, allow the reaction to stir at room temperature for an additional hour. Then, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid (HBr) formed during the reaction until the effervescence ceases.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with distilled water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2-Bromo-2-nitroethanol.

Caption: Theoretical workflow for the synthesis of 2-Bromo-2-nitroethanol.

Reactivity and Potential Applications

The chemical behavior of 2-Bromo-2-nitroethanol is dictated by the interplay of its functional groups. The electron-withdrawing nature of the bromine and nitro groups makes the alpha-proton acidic and the C2 carbon electrophilic.

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom can act as a leaving group in nucleophilic substitution reactions, although the presence of the adjacent nitro group may influence the reaction mechanism. Reactions with nucleophiles such as amines and thiols are anticipated.

-

Henry Reaction: As a nitroalkane derivative, it may undergo base-catalyzed additions to carbonyl compounds (a retro-Henry or related reaction).

-

Elimination Reactions: Under basic conditions, elimination of HBr could potentially occur to form a nitroalkene.

Role as a Degradation Product of Bronopol

2-Bromo-2-nitroethanol is a known degradation product of bronopol, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and industrial applications.[2] The degradation of bronopol can be influenced by factors such as pH and temperature, leading to the formation of 2-Bromo-2-nitroethanol and formaldehyde.[2] Understanding the formation and subsequent fate of 2-Bromo-2-nitroethanol is crucial for assessing the stability and safety of bronopol-containing formulations.

Potential in Drug Development and Research

While specific studies on the biological activity of 2-Bromo-2-nitroethanol are limited, its structural relationship to bronopol suggests potential antimicrobial properties.[7] Halogenated nitro compounds are known to possess a range of biological activities, and 2-Bromo-2-nitroethanol could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. Its electrophilic nature may allow for its use as a covalent modifier of biological targets, a strategy employed in the design of certain enzyme inhibitors.

Conclusion

2-Bromo-2-nitroethanol presents an intriguing molecular structure with a unique combination of functional groups that confer specific chemical and potential biological properties. While a comprehensive experimental characterization is not yet publicly available, this guide provides a foundational understanding of its structure, expected spectroscopic features, a plausible synthetic route, and its significance as a degradation product of bronopol. For researchers and drug development professionals, 2-Bromo-2-nitroethanol represents an underexplored molecule with potential as a synthetic building block and a subject for further biological evaluation.

References

-

Organic Syntheses. 2-nitroethanol. [Link]

- Patents Google.

-

Carl ROTH. 2-Bromo-2-nitroethanol, 100 mg, CAS No. 5437-60-5 | Research Chemicals. [Link]

-

PubChem. 2-Bromo-2-nitroethanol | C2H4BrNO3 | CID 95508. [Link]

-

AWS. The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1, $-diol). [Link]

-

Organic Syntheses. 2-bromoethanol. [Link]

-

Semantic Scholar. The Activity and Safety of The Antimicrobial Agent: Bronopol (2.bromo.2.nitropropan.1, $-Diol). [Link]

-

Vaibhav Fine Chem. Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. [Link]

-

RS Publication. International journal of advanced scientific and technical research Issue 5 volume 1, January-February 2015 Available onl. [Link]

-

National Institutes of Health. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC. [Link]

-

Chemistry LibreTexts. Nucleophilicity of Sulfur Compounds. [Link]

-

National Institutes of Health. The involvement of cytochrome P4502E1 in 2-bromoethanol-induced hepatocyte cytotoxicity. [Link]

-

Scribd. The Activity and Safety of The Antimicrobial Agent: Bronopol (2.bromo.2.nitropropan.1, $-Diol) | PDF | Nitrite | Thin Layer Chromatography. [Link]

-

Asian Journal of Research in Chemistry. Synthon Approach in Designing Organic Synthesis. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

-

RSC Publishing. Reactivity of sulfur nucleophiles towards S-nitrosothiols. [Link]

-

National Institutes of Health. The Effects of Sulfur Substitution for the Nucleophile and Bridging Oxygen Atoms in Reactions of Hydroxyalkyl Phosphate Esters - PMC. [Link]

-

ResearchGate. Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol) (Kireche et al., 2011). [Link]

-

Doc Brown. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Journal of Young Pharmacists. FTIR and Raman Spectroscopic Investigations of a Nor.oxacin/ Carbopol934 Polymeric Suspension. [Link]

-

Semantic Scholar. Introduction to organic synthetic method retrosynthetic analysis. [Link]

-

YouTube. Exercise 20.29 - Sulfur Nucleophiles. [Link]

-

University of Kentucky. CHAPTER 9. Substitution reactions - Organic Chemistry. [Link]

-

Grokipedia. Synthon. [Link]

-

Journal of Biochemistry Research & Review. Fourier Transform Infrared Spectroscopy (FTIR) Probing on Interactions of Proteins with Phenolic Compounds in the East African Highland Banana Pulp at Different Stages of Banana Juice Extraction. [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

-

RSC Publishing. Reactivity of nitrogen nucleophiles towards S-nitrosopenicillamine. [Link]

-

SpectraBase. 2-Bromo-2-nitro-1,3-propanediol. [Link]

-

YouTube. 1.2 Synthon approach & retrosynthesis applications: Guidelines for dissection of Aromatic Compounds. [Link]

-

PubMed. Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry. [Link]

-

SpectraBase. 2-Bromo-2-nitropropane. [Link]

-

INNO Specialty Chemicals. Effective Antimicrobial Preservative 2-Bromo-2-Nitropropane-1,3-Diol. [Link]

-

ResearchGate. Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry. [Link]

-

Automated Topology Builder. 2-Bromoethanol | C2H5BrO | MD Topology | NMR | X-Ray. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. 2-Bromo-2-nitroethanol | C2H4BrNO3 | CID 95508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rspublication.com [rspublication.com]

- 3. 2-Bromo-2-nitroethanol, 100 mg, CAS No. 5437-60-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. researchgate.net [researchgate.net]

- 5. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. drugbank.s3.amazonaws.com [drugbank.s3.amazonaws.com]

2-Bromo-2-nitroethanol: Unmasking a Critical Degradant of Bronopol

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-2-nitroethanol (BNE), a significant degradation product of the widely used antimicrobial preservative, Bronopol (2-bromo-2-nitropropane-1,3-diol). For researchers, formulation scientists, and quality control professionals, understanding the formation, detection, and toxicological implications of BNE is paramount for ensuring product safety, stability, and regulatory compliance.

Introduction: The Bronopol Stability Paradox

Bronopol was first synthesized in 1897 and gained prominence in the 1960s as a highly effective bactericide, particularly against Gram-negative bacteria.[1] Its broad-spectrum antimicrobial activity has led to its use in a vast array of consumer and industrial products, including cosmetics, pharmaceuticals, and water treatment systems.[1]

Despite its efficacy, Bronopol's utility is shadowed by its inherent chemical instability, especially in aqueous formulations. Under certain conditions, it degrades, yielding a cascade of byproducts. Among these, 2-Bromo-2-nitroethanol (BNE) is a primary and major degradation product.[2][3][4] The formation of BNE is not merely an issue of preservative efficacy loss; it represents the emergence of a new chemical entity with its own distinct toxicological profile, which may be more persistent and potent than the parent compound.[3][4] This guide delves into the chemistry of this transformation and the analytical strategies required to monitor it.

The Degradation Pathway: From Bronopol to 2-Bromo-2-nitroethanol

The primary mechanism for the formation of 2-Bromo-2-nitroethanol from Bronopol is a reversible retroaldol reaction.[2][3] This reaction is fundamentally influenced by the formulation's environment, primarily pH and temperature.

Key Influencing Factors:

-

pH: Bronopol exhibits its greatest stability in acidic conditions.[1][5] As the pH increases towards neutral and alkaline, the rate of degradation accelerates significantly.[4] This is a critical consideration in the formulation of products like creams and lotions, which often have a pH close to that of skin.

-

Temperature: Elevated temperatures dramatically increase the rate of decomposition.[1] The combination of high temperature and alkaline pH can lead to rapid degradation of Bronopol.

-

Aqueous Environment: The presence of water is essential for the hydrolysis and subsequent degradation to occur.[6]

The degradation process involves the cleavage of a carbon-carbon bond, releasing formaldehyde and forming BNE.[2][6] BNE itself is an intermediate and can undergo further degradation to yield other compounds, such as the more volatile and toxic bromonitromethane (BNM).[2][3][4]

Caption: Primary degradation pathway of Bronopol to 2-Bromo-2-nitroethanol.

Quantitative Impact of pH and Temperature on Bronopol Stability

The stability of Bronopol is inversely proportional to both pH and temperature. The following table synthesizes data on its half-life under various conditions.

| pH | Temperature (°C) | Approximate Half-Life | Causality & Implication |

| 4 | Ambient | ~1.8 years | High Stability: Ideal for acidic formulations (e.g., some peels, toners). Degradation to BNE is minimal. |

| 6 | Ambient | ~1.5 years | Good Stability: Suitable for many standard cosmetic formulations. Long-term BNE formation is possible. |

| 8 | Ambient | ~2 months | Reduced Stability: Alkaline conditions significantly promote degradation. BNE formation is a primary concern. |

| 8 | 60°C | ~3 hours | Rapid Degradation: Represents accelerated stability testing conditions. Shows extreme vulnerability to heat in alkaline media. |

Data synthesized from NICNAS Assessment Report.[7]

Analytical Methodologies for Detection and Quantification

The potential presence of BNE necessitates robust, validated analytical methods for its detection and quantification. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the most common and reliable technique for monitoring Bronopol and its degradation products.[2][8] The scientific rationale for the typical method parameters is crucial for achieving accurate and reproducible results.

Experimental Protocol: HPLC-UV Analysis of BNE

-

Sample Preparation (Self-Validating Step):

-

Rationale: Bronopol is unstable in aqueous solutions, especially at neutral or alkaline pH. To prevent further degradation during sample preparation and analysis, the sample must be diluted in a solvent that passivates this process. Methanol is an excellent choice as it halts the aqueous degradation pathway.[2]

-

Protocol: Accurately weigh approximately 1.0 g of the sample into a 10 mL volumetric flask. Dilute to volume with HPLC-grade methanol. Sonicate for 10 minutes to ensure complete dissolution and extraction. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acidified water and an organic solvent (e.g., Methanol or Acetonitrile). A typical composition is Methanol/Water (acidified with 0.1% phosphoric acid) 5:95 v/v.[2]

-

Causality: The acidic mobile phase is critical for ensuring the stability of both Bronopol and its degradants on the column, preventing analytical artifacts.[5] The reverse-phase column effectively separates the polar analytes.

-

Flow Rate: 1.0 mL/min.

-

Rationale: This wavelength provides good sensitivity for both the parent compound and its primary degradation products, allowing for simultaneous monitoring.

-

-

Validation and Quantification:

-

Calibration: Prepare a series of calibration standards of BNE and Bronopol in methanol. Generate a calibration curve by plotting peak area against concentration.

-

System Suitability: Before analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for repeatability (RSD < 2%), tailing factor, and theoretical plates. This validates that the instrument is performing correctly.

-

Quantification: Calculate the concentration of BNE in the sample by comparing its peak area to the calibration curve.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

For complex matrices or when higher sensitivity is required, LC-MS or LC-MS/MS is the method of choice.[5][6] It provides superior specificity by confirming the identity of the analyte based on its mass-to-charge ratio. In one study, LC-MS analysis in negative ion mode identified a peak with m/z 167.59, exhibiting a characteristic bromo-isotope pattern, confirming its identity as BNE.[6]

Caption: A typical workflow for the analysis of 2-Bromo-2-nitroethanol.

Toxicological Significance and Regulatory Landscape

The formation of BNE is a safety concern because degradation products can have different toxicological profiles than the parent compound. Studies have indicated that BNE and the subsequent degradant BNM are more persistent and exhibit higher toxicity than Bronopol.[3][4] While Bronopol itself is classified as having moderate acute oral and dermal toxicity and is a skin and eye irritant, the heightened concerns surrounding its degradants necessitate strict control.[7][9]

Key Toxicological Concerns:

-

Skin Irritation and Sensitization: Bronopol is a known allergen.[10] The irritation potential of its degradants must also be considered.

-

Nitrosamine Formation: A major risk associated with Bronopol is its ability to act as a nitrosating agent in formulations containing secondary or tertiary amines or amides, leading to the formation of carcinogenic N-nitrosamines.[3][6][8] While Bronopol itself can decompose to release nitrite, its degradation products are also implicated in this process.[6]

Regulatory Context:

Regulatory bodies worldwide have set limits on the use of Bronopol in consumer products.

-

European Union: Annex V of the EU Cosmetics Regulation lists Bronopol as an approved preservative at a maximum concentration of 0.1%, with the warning to avoid the formation of nitrosamines.[11]

-

United States: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Bronopol is safe as a cosmetic ingredient at concentrations up to 0.1%, provided that formulations are not intended to be nitrosated.[3][8][10] However, recent industry surveys show a trend towards lower maximum use concentrations, around 0.05% in some product categories.[8][11]

Conclusion and Recommendations for Best Practices

The presence of 2-Bromo-2-nitroethanol in products preserved with Bronopol is a direct consequence of the preservative's inherent instability in aqueous, alkaline, and high-temperature environments. For scientists and developers, this is not a peripheral issue but a central challenge in formulation development and lifecycle management.

Recommendations:

-

Formulation Strategy: Whenever possible, maintain the pH of Bronopol-containing formulations on the acidic side of neutral (pH < 6) to maximize its stability and minimize BNE formation.

-

Avoid Antagonistic Ingredients: Do not formulate Bronopol with secondary or tertiary amines to mitigate the risk of nitrosamine formation.

-

Rigorous Stability Testing: Conduct comprehensive stability studies under accelerated (high temperature) and real-time conditions. These studies must include specific analytical methods to quantify both the parent Bronopol concentration and the appearance of BNE.

-

Validated Analytical Control: Implement validated HPLC-UV or LC-MS methods as part of routine quality control to monitor the levels of BNE in raw materials and finished products, ensuring they remain within safe and acceptable limits.

By understanding the mechanisms of Bronopol degradation and implementing rigorous analytical controls, researchers and developers can ensure the safety and efficacy of their products, leveraging the antimicrobial power of Bronopol while mitigating the risks associated with its degradation products.

References

-

Wang H., Provan G.J., Helliwell K. (2002). Determination of bronopol and its degradation products by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 387-392. [Link]

-

Cosmetic Ingredient Review (CIR) Expert Panel. (2025). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

Balaji, J., Prakash, N. K. S., & Manaral, K. (2015). A study on Bronopol degradation and determination of Nitrosamines in oral hygiene products. International Journal of Advanced Scientific and Technical Research, 5(1), 298-307. [Link]

-

Wikipedia. Bronopol. Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. Bronopol. PubChem Compound Summary for CID 2450. [Link]

-

Kajimura, K., et al. (2010). The Release of Formaldehyde upon Decomposition of 2-Bromo-2-nitropropan-1,3-diol (Bronopol). Journal of Health Science, 56(4), 444-452. [Link]

-

Bryce, D. M., et al. (1978). The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1,3-diol). Journal of the Society of Cosmetic Chemists, 29, 3-24. [Link]

-

Vaibhav Fine Chem. (2024). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Vaibhav Fine Chem. [Link]

-

Ataman Kimya. BRONOPOL. Ataman Kimya Website. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014). 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

Cosmetic Ingredient Review (CIR). (2025). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics - CIR Report Data Sheet. Cosmetic Ingredient Review. [Link]

- European Patent Office. (1995). Colorimetric assay of 2-bromo-2-nitro-1,3-propanediol or derivatives thereof.

-

Cosmetic Ingredient Review (CIR). (2024). Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,2,2-Tribromoethanol. Chemos GmbH & Co. KG. [Link]

-

Carl ROTH. 2-Bromo-2-nitroethanol. Carl ROTH Website. [Link]

-

Li, H., et al. (2018). Analysis of bronopol (2-bromo-2-nitropropan-1,3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 410(1), 249-258. [Link]

-

ResearchGate. (2017). Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

Sources

- 1. Bronopol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Bronopol | C3H6O4BrN | CID 2450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rspublication.com [rspublication.com]

- 7. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 8. cir-safety.org [cir-safety.org]

- 9. fishersci.com [fishersci.com]

- 10. cir-safety.org [cir-safety.org]

- 11. cir-safety.org [cir-safety.org]

A Technical Guide to 2-Bromo-2-nitroethanol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-bromo-2-nitroethanol (CAS No. 5437-60-5), a significant chemical compound primarily known as a principal degradation product of the broad-spectrum biocide Bronopol (2-bromo-2-nitropropane-1,3-diol). This document is intended for researchers, scientists, and professionals in drug development and formulation science. It delves into the physicochemical properties, formation pathways, and inherent applications of 2-bromo-2-nitroethanol, with a particular focus on its toxicological relevance and antimicrobial mechanism. The guide synthesizes field-proven insights with established scientific data, offering detailed protocols, mechanistic diagrams, and a robust framework for understanding the compound's role in both industrial and research settings.

Introduction and Nomenclature

2-Bromo-2-nitroethanol is an organic compound whose International Union of Pure and Applied Chemistry (IUPAC) name accurately describes its structure.[1] Its primary significance in industrial and research contexts stems from its formation via the decomposition of Bronopol, a widely utilized preservative in cosmetics, pharmaceuticals, and various industrial processes.[2][3][4][5] Under typical formulation conditions, such as in aqueous solutions or at alkaline pH, Bronopol can undergo hydrolysis, releasing formaldehyde and 2-bromo-2-nitroethanol.[2][5] Consequently, understanding the properties and biological activity of 2-bromo-2-nitroethanol is critical for the comprehensive toxicological and environmental risk assessment of any Bronopol-containing formulation.[4]

Physicochemical and Spectroscopic Properties

2-Bromo-2-nitroethanol is a colorless to yellow liquid under standard conditions.[6] Its chemical structure combines a primary alcohol with a geminal bromo-nitro functional group, rendering it a reactive and biologically active molecule. A summary of its key quantitative properties is provided below for easy reference.

| Property | Value | Source |

| IUPAC Name | 2-bromo-2-nitroethanol | PubChem[1] |

| CAS Number | 5437-60-5 | Carl ROTH[6], PubChem[1] |

| Molecular Formula | C₂H₄BrNO₃ | Carl ROTH[6], PubChem[1] |

| Molecular Weight | 169.96 g/mol | Carl ROTH[6], PubChem[1] |

| Appearance | Colorless to yellow liquid | Carl ROTH[6] |

| Density | 1.92 g/cm³ | Carl ROTH[6], ECHEMI[7] |

| Boiling Point | 83 °C @ 2 Torr | Carl ROTH[6], ECHEMI[7] |

| Purity (Typical) | ≥ 95% (¹H-NMR) | Carl ROTH[6] |

Spectroscopic analysis, particularly ¹H-NMR, confirms the assigned structure of the compound and is a standard method for purity assessment.[6]

Synthesis and Chemical Reactivity

Primary Formation Pathway: Degradation of Bronopol

The most common and industrially relevant pathway to the formation of 2-bromo-2-nitroethanol is not through direct synthesis but via the degradation of its parent compound, Bronopol. This process is a critical consideration for formulation scientists, as the stability of Bronopol is pH and temperature-dependent.

Causality: The degradation is a retro-aldol reaction, essentially the reverse of the hydroxymethylation step used to create Bronopol. In aqueous and particularly alkaline environments, the C-C bond between the central carbon and one of the hydroxymethyl groups cleaves. This reaction releases formaldehyde and yields 2-bromo-2-nitroethanol.[2][3][5] This inherent instability necessitates careful formulation to minimize the formation of these byproducts, especially formaldehyde, which is a known corrosive and sensitizing agent.[8]

Illustrative Synthesis of the Parent Compound (Bronopol)

To provide a complete chemical context, this section details the well-established, two-step synthesis of Bronopol. This process is foundational to understanding the origin of 2-bromo-2-nitroethanol. The synthesis involves an initial base-catalyzed condensation followed by bromination.[9][10][11]

Experimental Protocol: Two-Step Synthesis of Bronopol

-

Step 1: Bishydroxymethylation of Nitromethane

-

Rationale: This is a base-catalyzed nitro-aldol condensation. Nitromethane possesses an acidic α-proton, which is abstracted by a base to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of formaldehyde. The reaction is performed twice to add two hydroxymethyl groups.

-

Procedure:

-

In a reaction vessel equipped with cooling and stirring, charge nitromethane and an aqueous formaldehyde solution (e.g., 37% formalin) in a molar ratio of approximately 1:2.2.[12]

-

Cool the mixture to 0–10 °C.

-

Slowly add a solution of a strong base, such as sodium hydroxide, while maintaining the temperature below 20 °C to control the exothermic reaction.[11][12]

-

Stir the mixture until the reaction is complete, resulting in an aqueous solution of the sodium salt of 2-nitropropane-1,3-diol.

-

-

-

Step 2: Bromination

-

Rationale: The nitronate salt intermediate is reacted with elemental bromine. The bromine acts as an electrophile, substituting the remaining acidic α-proton on the central carbon. Temperature control is critical to prevent side reactions and degradation of the final product.

-

Procedure:

-

Cool the solution of the 2-nitropropane-1,3-diol salt to below 10 °C.[10]

-

Slowly add liquid bromine to the reaction mixture with vigorous stirring. The reaction progress can be monitored by the disappearance of the bromine color.[12]

-

Once the reaction is complete, the crude Bronopol product can be isolated.

-

Purification is typically achieved through crystallization from an appropriate solvent, followed by centrifugation and drying to yield a white crystalline powder.[9]

-

-

Safety, Handling, and Toxicology

2-Bromo-2-nitroethanol is classified as a hazardous substance and must be handled with appropriate care.

-

GHS Hazard Classification: It is designated as acutely toxic if swallowed (Danger, H301). [1][7]* Handling Precautions: All work should be conducted in a well-ventilated area or chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [13][14]Avoid all routes of exposure, including inhalation, skin contact, and ingestion. [6][15]* Toxicological Profile: As a smaller, related molecule to Bronopol, it is a potent skin and eye irritant. The primary toxicological concern in the context of drug development and cosmetics is its role as a degradant. Its presence, along with formaldehyde, must be strictly controlled to meet regulatory limits. Furthermore, Bronopol and its degradation products are known nitrosating agents; in formulations containing secondary or tertiary amines, there is a risk of forming carcinogenic N-nitrosamines. [2]Therefore, such combinations in formulation are strongly discouraged.

Conclusion

2-Bromo-2-nitroethanol is a chemically and biologically significant compound whose properties are intrinsically linked to the widely used preservative, Bronopol. While not typically synthesized for direct application, its formation through degradation makes it a critical analyte for quality control, stability testing, and toxicological assessment in the pharmaceutical and cosmetic industries. Its potent antimicrobial activity, driven by the oxidative disruption of bacterial thiol groups, underscores the importance of monitoring its concentration. For researchers and drug development professionals, a thorough understanding of the formation, reactivity, and bioactivity of 2-bromo-2-nitroethanol is essential for ensuring the safety, stability, and efficacy of preserved formulations.

References

- Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. (2025). Cosmetic Ingredient Review.

- Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. (2024). Vaibhav Fine Chem.

- 2-Bromo-2-nitroethanol, 100 mg, CAS No. 5437-60-5. Carl ROTH.

- 2-Bromo-2-nitroethanol | C2H4BrNO3 | CID 95508.

- Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol).

- 2-Bromo-2-nitroethanol Formula - 5437-60-5. ECHEMI.

- Bronopol | C3H6O4BrN | CID 2450.

- 2-Bromo-2-nitroethanol | 5437-60-5. ChemicalBook.

- Method for synthesizing and preparing bronopol by one step. (CN102850226B).

- SAFETY DATA SHEET - 2-Bromo-2-nitro-1,3-propanediol. Fisher Scientific.

- 2-nitroethanol - Organic Syntheses Procedure. Organic Syntheses.

- The Release of Formaldehyde upon Decomposition of 2-Bromo-2-nitropropan-1, 3-diol (Bronopol).

- MATERIAL SAFETY DATA SHEET - 2-Bromo-2-nitro-1,3-propanediol 98%. Fisher Scientific.

- Synthesis of bronopol.

- 2-BROMO-2-NITROPROPANE-1,3-DIOL.

- SAFETY DATA SHEET - 2-BROMO-2-NITRO-1,3-PROPANEDIOL. Spectrum Chemical.

- Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.

- International journal of advanced scientific and technical research.

- COLORIMETRIC ASSAY OF 2-BROMO-2-NITRO-1,3-PROPANEDIOL OR DERIVATIVES THEREOF.

Sources

- 1. 2-Bromo-2-nitroethanol | C2H4BrNO3 | CID 95508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. 2-Bromo-2-nitroethanol | 5437-60-5 [chemicalbook.com]

- 5. rspublication.com [rspublication.com]

- 6. 2-Bromo-2-nitroethanol, 100 mg, CAS No. 5437-60-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol [vaibhavfinechem.com]

- 10. researchgate.net [researchgate.net]

- 11. US6867336B2 - Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol - Google Patents [patents.google.com]

- 12. CN102850226B - Method for synthesizing and preparing bronopol by one step - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. spectrumchemical.com [spectrumchemical.com]

Spectroscopic Characterization of 2-Bromo-2-Nitroethanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-bromo-2-nitroethanol, a key intermediate in various chemical syntheses and a degradation product of the biocide bronopol.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to 2-bromo-2-nitroethanol.

Introduction to 2-Bromo-2-Nitroethanol

2-Bromo-2-nitroethanol (C₂H₄BrNO₃) is a functionalized small molecule of significant interest due to its chemical reactivity.[3] Its structure incorporates a hydroxyl group, a nitro group, and a bromine atom, all attached to a two-carbon backbone. This unique combination of functional groups dictates its spectroscopic behavior and provides distinct signatures for its identification and characterization. The molecular weight of 2-bromo-2-nitroethanol is 169.96 g/mol .[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-bromo-2-nitroethanol, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of 2-bromo-2-nitroethanol is predicted to be relatively simple, reflecting the three distinct proton environments in the molecule: the hydroxyl proton (-OH), the methine proton (-CH), and the methylene protons (-CH₂).

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -OH | Variable (2.0 - 5.0) | Singlet (broad) | N/A | The chemical shift is concentration and solvent dependent; proton exchange often leads to a broad singlet. |

| -CH(Br)(NO₂) | ~ 6.0 - 6.5 | Triplet | ~ 6-8 | This proton is deshielded by the adjacent electron-withdrawing bromine and nitro groups. It will be split into a triplet by the two neighboring methylene protons. |

| -CH₂(OH) | ~ 4.0 - 4.5 | Doublet | ~ 6-8 | These protons are deshielded by the adjacent hydroxyl group and the C-Br/C-NO₂ carbon. They will be split into a doublet by the neighboring methine proton. |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary based on solvent and other experimental conditions. A commercially available sample of 2-bromo-2-nitroethanol has a reported ¹H-NMR spectrum that corresponds to its assigned structure.[4]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-bromo-2-nitroethanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants to establish the connectivity of the protons.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum of 2-bromo-2-nitroethanol is expected to show two distinct signals, corresponding to the two carbon atoms in different chemical environments.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C(Br)(NO₂) | ~ 80 - 90 | This carbon is significantly deshielded due to the direct attachment of two highly electronegative substituents, the bromine atom and the nitro group. |

| -CH₂(OH) | ~ 65 - 75 | This carbon is deshielded by the attached hydroxyl group. |

Note: These are predicted values. For comparison, the carbon attached to bromine in 2-bromo-2-methylpropane appears at 62.5 ppm, and the carbons of the methyl groups are at 36.4 ppm.[5]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 2-bromo-2-nitroethanol in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup:

-

Use a spectrometer with a broadband probe.

-

Set the spectral width to encompass the expected range for carbon chemical shifts (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-bromo-2-nitroethanol will be characterized by absorption bands corresponding to the O-H, C-H, NO₂, and C-Br bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad | Characteristic of the stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. |

| C-H (alkane) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the methylene and methine groups. |

| NO₂ (nitro group) | 1530 - 1560 and 1340 - 1370 | Strong | Asymmetric and symmetric stretching vibrations of the nitro group, respectively. These are typically strong and sharp absorptions. |

| C-O (alcohol) | 1000 - 1260 | Strong | Stretching vibration of the carbon-oxygen single bond. |

| C-Br (bromoalkane) | 500 - 600 | Medium to Strong | Stretching vibration of the carbon-bromine bond. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Neat Liquid: If 2-bromo-2-nitroethanol is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the salt plates or the solvent.

-

-

Data Acquisition and Processing:

-

Acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for both identification and structural elucidation.

Predicted Mass Spectrometry Data:

-

Molecular Ion Peak ([M]⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak. Due to the presence of bromine, this peak will appear as a doublet with a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Therefore, peaks should be observed at m/z 169 and 171.

-

[M-H]⁻ Ion: In a negative ion mode, such as electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be observed. An LCMS analysis of a degradation product of bronopol, identified as 2-bromo-2-nitroethanol, showed a peak at m/z 167.59 in negative mode, which is consistent with the [M-H]⁻ ion.

-

Key Fragmentation Pathways: Under EI conditions, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways could include:

-

Loss of a bromine radical (•Br) to give a fragment at m/z 90.

-

Loss of a nitro group (•NO₂) to give a fragment at m/z 123 and 125 (retaining the bromine isotopic pattern).

-

Loss of formaldehyde (CH₂O) from the molecular ion.

-

Alpha-cleavage adjacent to the hydroxyl group.

-

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizing Molecular Structure and Fragmentation

To further aid in the understanding of the structure and behavior of 2-bromo-2-nitroethanol under mass spectrometric conditions, the following diagrams are provided.

Caption: Molecular structure of 2-bromo-2-nitroethanol.

Caption: Predicted major fragmentation pathways for 2-bromo-2-nitroethanol in EI-MS.

Conclusion

The structural elucidation of 2-bromo-2-nitroethanol is readily achievable through a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. The predicted data and experimental protocols outlined in this guide serve as a comprehensive resource for the successful characterization of this important chemical compound.

References

-

ResearchGate. (2015, August 5). Determination of bronopol and its degradation products by HPLC. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2023, May 16). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. Retrieved from [Link]

-

RS Publication. (2015, January). International journal of advanced scientific and technical research Issue 5 volume 1. Retrieved from [Link]

-

Carl ROTH. 2-Bromo-2-nitroethanol, 100 mg, CAS No. 5437-60-5 | Research Chemicals. Retrieved from [Link]

-

PubChem. 2-Bromo-2-nitroethanol. Retrieved from [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cir-safety.org [cir-safety.org]

- 3. 2-Bromo-2-nitroethanol | C2H4BrNO3 | CID 95508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-2-nitroethanol, 100 mg, CAS No. 5437-60-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 2-Bromo-2-nitroethanol and its Progenitor, Bronopol

This guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-2-nitroethanol and its widely used parent compound, 2-Bromo-2-nitropropane-1,3-diol (Bronopol). Designed for researchers, scientists, and professionals in drug development, this document synthesizes publicly available data with practical experimental methodologies to facilitate formulation, analysis, and safety management.

Executive Summary: The Interplay of Bronopol and 2-Bromo-2-nitroethanol

In the realm of antimicrobial agents and preservatives, 2-Bromo-2-nitropropane-1,3-diol, commercially known as Bronopol, is a prominent compound.[1] Its efficacy and application are well-documented, particularly in pharmaceuticals, cosmetics, and industrial water treatment systems.[1][2] However, the stability of Bronopol is context-dependent, and under certain conditions, particularly in aqueous solutions, it can degrade. One of the principal degradation products is 2-Bromo-2-nitroethanol.[3][4][5]

Understanding the solubility of Bronopol is paramount, as it dictates the compound's behavior in various formulations and environments, which in turn governs the potential for and concentration of its degradants like 2-Bromo-2-nitroethanol. While extensive quantitative solubility data exists for Bronopol, similar data for 2-Bromo-2-nitroethanol is not widely available in public literature. This guide addresses this gap by presenting the comprehensive solubility profile of Bronopol and providing a robust experimental framework for determining the solubility of 2-Bromo-2-nitroethanol.

Physicochemical Properties and Solubility Profile

2-Bromo-2-nitropropane-1,3-diol (Bronopol)

Bronopol is a white to pale yellow crystalline solid.[2] Its molecular structure, featuring hydroxyl groups, lends it a high affinity for polar solvents.

Solubility in Water: Bronopol is readily soluble in water, with solutions of up to 28% w/v achievable at ambient temperatures (22–25 °C).[2][6] The dissolution process is endothermic, meaning that heating can further increase its solubility.[2][6]

Solubility in Organic Solvents: The compound exhibits high solubility in polar organic solvents and is poorly soluble in non-polar (hydrocarbon) solvents.[2][6] This preferential solubility is a critical factor in formulation science, especially in multiphasic systems like creams and lotions.

Table 1: Quantitative Solubility of Bronopol at 22–25 °C

| Solvent | Solubility (% w/v) | Solvent Type |

|---|---|---|

| Water | 28[6] | Polar Protic |

| Methanol | 89[6] | Polar Protic |

| Ethanol | 56[6] | Polar Protic |

| Isopropanol | 41[6] | Polar Protic |

| Ethylene Glycol | 61 | Polar Protic |

| 1,2-Propylene Glycol | 52 | Polar Protic |

| Ethyl Acetate | Soluble[5] | Polar Aprotic |

| Acetone | Poorly Soluble | Polar Aprotic |

| Chloroform | Poorly Soluble | Non-Polar |

| Liquid Paraffin | <0.5[6] | Non-Polar |

Partition Coefficients (22–24 °C): The partition coefficient data further underscores Bronopol's hydrophilic nature, showing its preference for the aqueous phase in two-phase systems.[6]

2-Bromo-2-nitroethanol: The Degradation Product

2-Bromo-2-nitroethanol (CAS No. 5437-60-5) is a primary product of Bronopol's degradation in aqueous solutions, a process that can be accelerated by alkaline pH and elevated temperatures.[3][4] While it is a key analyte in stability studies of Bronopol-containing formulations, its own solubility profile is not well-documented in publicly accessible sources. Its structure suggests it would also be a polar molecule, likely soluble in water and polar organic solvents.

Table 2: Known Properties of 2-Bromo-2-nitroethanol

| Property | Value |

|---|---|

| Molecular Formula | C₂H₄BrNO₃[7] |

| Molecular Weight | 169.96 g/mol [7] |

| Boiling Point | 83 °C @ 2 Torr[8] |

| Density | 1.9201 g/cm³ @ 20 °C[8] |

Given the lack of quantitative data, researchers are encouraged to determine its solubility empirically using standardized methods.

Degradation Pathway: From Bronopol to 2-Bromo-2-nitroethanol